molecular formula C7H14N2O2 B7872541 (1-Methyl-pyrrolidin-3-ylamino)-acetic acid

(1-Methyl-pyrrolidin-3-ylamino)-acetic acid

Cat. No.: B7872541
M. Wt: 158.20 g/mol
InChI Key: UDYWCMMOFZAUNY-UHFFFAOYSA-N
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Description

(1-Methyl-pyrrolidin-3-ylamino)-acetic acid is an organic compound that features a pyrrolidine ring substituted with a methyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-pyrrolidin-3-ylamino)-acetic acid typically involves the reaction of 1-methylpyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-methylpyrrolidine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-pyrrolidin-3-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted aminoacetic acid derivatives.

Scientific Research Applications

(1-Methyl-pyrrolidin-3-ylamino)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (1-Methyl-pyrrolidin-3-ylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as 1-methylpyrrolidine and 3-pyrrolidinylacetic acid share structural similarities.

    Amino acids: Compounds like glycine and alanine have similar amino acid moieties.

Uniqueness

(1-Methyl-pyrrolidin-3-ylamino)-acetic acid is unique due to its specific combination of a pyrrolidine ring and an aminoacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYWCMMOFZAUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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